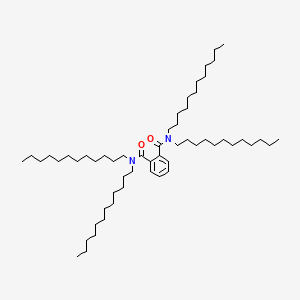
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two dicarboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in formulations.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~2~,N~2~-Tetramethylbenzene-1,2-dicarboxamide
- N~1~,N~1~,N~2~,N~2~-Tetraethylbenzene-1,2-dicarboxamide
- N~1~,N~1~,N~2~,N~2~-Tetrapropylbenzene-1,2-dicarboxamide
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide is unique due to its long dodecyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems.
Eigenschaften
CAS-Nummer |
65149-26-0 |
|---|---|
Molekularformel |
C56H104N2O2 |
Molekulargewicht |
837.4 g/mol |
IUPAC-Name |
1-N,1-N,2-N,2-N-tetradodecylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C56H104N2O2/c1-5-9-13-17-21-25-29-33-37-43-49-57(50-44-38-34-30-26-22-18-14-10-6-2)55(59)53-47-41-42-48-54(53)56(60)58(51-45-39-35-31-27-23-19-15-11-7-3)52-46-40-36-32-28-24-20-16-12-8-4/h41-42,47-48H,5-40,43-46,49-52H2,1-4H3 |
InChI-Schlüssel |
FLSLFDZWRLJRTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















